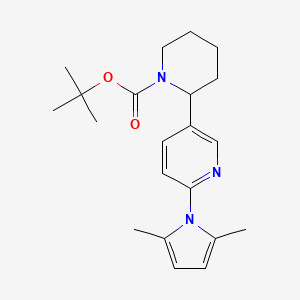

tert-Butyl 2-(6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)piperidine-1-carboxylate

Description

This compound is a pyridine-piperidine hybrid featuring a tert-butyl carboxylate group and a 2,5-dimethylpyrrole substituent on the pyridine ring. Its structure combines aromatic heterocycles (pyridine and pyrrole) with a saturated piperidine backbone, making it a versatile intermediate in organic synthesis and medicinal chemistry. The tert-butyl group enhances steric protection and lipophilicity, while the dimethylpyrrole moiety may influence electronic properties and binding interactions in biological systems.

Properties

Molecular Formula |

C21H29N3O2 |

|---|---|

Molecular Weight |

355.5 g/mol |

IUPAC Name |

tert-butyl 2-[6-(2,5-dimethylpyrrol-1-yl)pyridin-3-yl]piperidine-1-carboxylate |

InChI |

InChI=1S/C21H29N3O2/c1-15-9-10-16(2)24(15)19-12-11-17(14-22-19)18-8-6-7-13-23(18)20(25)26-21(3,4)5/h9-12,14,18H,6-8,13H2,1-5H3 |

InChI Key |

RCRBOJPEDKJAKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(N1C2=NC=C(C=C2)C3CCCCN3C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrole and pyridine intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

tert-Butyl 2-(6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl 2-(6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The following compounds share structural motifs with the target molecule but differ in substituents and functional groups:

Key Observations:

Backbone Variability: The target compound and use a piperidine backbone, whereas employs pyrrolidine. Piperidine offers a six-membered ring with greater conformational flexibility compared to pyrrolidine’s five-membered structure.

In contrast, the dimethoxy groups in increase pyridine’s electron density, favoring electrophilic substitutions .

Molecular Weight and Lipophilicity :

Stability and Reactivity

- The tert-butyl carboxylate group in all compounds confers stability against nucleophilic attack, critical for stepwise synthesis.

- The dimethylpyrrole in the target compound may reduce oxidative degradation compared to ’s methoxy groups, which are prone to demethylation under acidic conditions.

Biological Activity

tert-Butyl 2-(6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, structure, and biological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 344.46 g/mol. Its structure features a piperidine ring, a pyridine moiety, and a pyrrole group, which contribute to its unique reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of the Piperidine Ring : Utilizing appropriate amines and carbonyl compounds.

- Pyridine and Pyrrole Integration : Employing coupling reactions to attach the pyridine and pyrrole groups to the piperidine backbone.

- Carboxylation : Introducing the carboxylate group through esterification reactions.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

Anticancer Activity

Studies have shown that derivatives of similar structures possess anticancer properties. For instance, compounds with piperidine and pyridine functionalities have demonstrated efficacy in inhibiting cancer cell proliferation.

| Compound Name | Activity | Reference |

|---|---|---|

| Compound A | IC50 < 10 µM against A431 cells | |

| Compound B | Induces apoptosis in HepG2 cells |

Anticonvulsant Properties

Compounds related to tert-butyl 2-(6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)piperidine have shown anticonvulsant activity in various models. The structure-activity relationship (SAR) analysis suggests that specific substitutions enhance this effect.

The biological activity is primarily attributed to interactions with specific biological targets:

- Kinase Inhibition : Some studies suggest inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

- Apoptosis Induction : The compound may influence apoptotic pathways by modulating anti-apoptotic proteins like Mcl-1.

Study 1: Anticancer Efficacy

In a recent study, tert-butyl 2-(6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)piperidine was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in models of oxidative stress. The findings revealed that it reduces neuronal death significantly compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.